molecular formula C9H12N2O2S B1276824 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 590357-48-5

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No. B1276824
CAS RN: 590357-48-5
M. Wt: 212.27 g/mol
InChI Key: IJYQBGKDIWBKLK-UHFFFAOYSA-N
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Description

The compound 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs with the compound . For instance, morpholine derivatives are mentioned as having significant biological activities, such as being potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cellular functions related to growth and metabolism . Additionally, the synthesis of related compounds, such as enantiopure Fmoc-protected morpholine-3-carboxylic acid, is reported, which indicates the interest in morpholine derivatives in the field of peptidomimetic chemistry .

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in the papers. For example, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process including reductive amination and intramolecular acetalization . Although the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is discussed in the context of their crystal structures. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione is analyzed, revealing a methylene bridge and specific dihedral angles between the benzothiazole and morpholine planes . This information is valuable for understanding the conformational preferences of morpholine derivatives, which could be extrapolated to the structure of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. However, the antibacterial activity of a structurally related compound containing a thiophene moiety is reported, suggesting that the thienyl group can contribute to the biological activity of such compounds . This implies that 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine are not directly reported in the papers. Nonetheless, the papers do discuss the properties of structurally related compounds. For example, the crystal structure of a thiophene-containing compound is stabilized by non-covalent interactions, which could be indicative of the solid-state properties of similar compounds . Additionally, the weak hydrogen bonding interactions in a benzothiazole derivative suggest that similar morpholine derivatives might exhibit such interactions .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthetic Methods and Intermediates: A rapid and green synthetic method was developed for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The method involves condensation reaction, chlorination, and nucleophilic substitution, yielding a total of 43% over three steps (Lei et al., 2017).
  • Structural Analysis and Spectral Analysis: The structural and spectral analysis of a related compound, 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed conformational details and hydrogen bonding interactions, indicating the stability of the molecular structure by weak C–H···S hydrogen bond in addition to the C–H···π and π···π interactions (Franklin et al., 2011).

Biomedical Research

  • Antiproliferative Agents: Thieno[2,3-b]pyridines, structurally related to 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, have been established as potent antiproliferatives. A strategy to improve their water solubility for clinical application involved tethering a morpholine moiety to the molecular scaffold, indicating the relevance of morpholine derivatives in enhancing pharmaceutical properties (Zafar et al., 2018).
  • Inhibitors in Cancer Treatment: A 4-Morpholin-4-ylpyrido derivative was discovered as a novel p110alpha inhibitor with significant anti-proliferative activity in various cell lines, including multi-drug resistant cells, and was effective against human cervical tumor xenografts in models. This illustrates the potential of morpholine derivatives in cancer treatment (Hayakawa et al., 2007).
  • Antitumor Screening: 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives showed moderate activity against most malignant tumor cells, especially renal cancer cell lines, indicating potential applications in antitumor treatments (Horishny et al., 2020).

Future Directions

The future directions of research involving 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine would depend on the results of current studies using this compound. As it’s used in proteomics research , it could potentially be involved in the development of new techniques or treatments in this field.

properties

IUPAC Name

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQBGKDIWBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403592
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

CAS RN

590357-48-5
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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